molecular formula C11H9N3O2 B13851004 6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid

Katalognummer: B13851004
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: LUYPYUGWCRFYOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine ring. One common method involves the reaction of 2,4,6-trichloropyrimidine with an appropriate nucleophile under basic conditions to form the pyrimidine intermediate. This intermediate is then reacted with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve product yields .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

6-methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-5-8(6-9(14-7)11(15)16)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

LUYPYUGWCRFYOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)C(=O)O)C2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.